Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide
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Overview
Description
Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a 4-chlorophenylmethyl group attached to the benzothiazolium core, with bromide as the counterion. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide typically involves the condensation of 2-aminothiophenol with 4-chlorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzothiazolium derivatives.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s effects are mediated through its ability to bind to proteins or nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the 4-chlorophenylmethyl group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
Benzothiazole sulfoxide: An oxidized form of benzothiazole.
Uniqueness
Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-12-7-5-11(6-8-12)9-16-10-17-14-4-2-1-3-13(14)16;/h1-8,10H,9H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYKWIYTYCYFOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385745 |
Source
|
Record name | Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89542-38-1 |
Source
|
Record name | Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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